molecular formula C10H10N4O2S B2526127 2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid CAS No. 1006320-18-8

2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid

Cat. No.: B2526127
CAS No.: 1006320-18-8
M. Wt: 250.28
InChI Key: HEISHYBLRUKYJK-UHFFFAOYSA-N
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Description

2-((4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)thio)acetic acid is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28. The purity is usually 95%.
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Scientific Research Applications

Regioselective Synthesis

The reaction of 3-amino-5-methyl-1H-pyrazole with various compounds in acetic acid has been used to synthesize regioselective halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines (Martins et al., 2009).

Novel Synthesis of Pyrimidine Derivatives

The synthesis of 6-methyl-4-phenyl-5-(substituted-5-phenyl-4H-pyrazol-3-yl)-3,4-dihydropyrimidine-2(1H)-thione derivatives, known as pyrazole-based pyrimidine scaffolds, has been reported. These compounds show potential for new drug discovery (Ajani et al., 2019).

Antioxidant Activity

Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have been synthesized and evaluated for antioxidant activity, showing promising results comparable to ascorbic acid (El‐Mekabaty, 2015).

Divergent Cyclisations

Research on 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid has led to discoveries in divergent cyclisations, forming various bicyclic heterocycles with sensitivity to reaction conditions (Smyth et al., 2007).

Synthesis of Fused Pyrimidinones

The synthesis of various heterocyclic systems using 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate demonstrates the potential of these compounds in developing fused pyrimidinones (Toplak et al., 1999).

Domino Reaction Studies

The domino reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids highlights the complex reactions and formation of various compounds (Erkin & Ramsh, 2014).

Novel Synthesis of Pyridine-2(1H)-thione

The synthesis of pyridine-2(1H)-thione from 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylpropenone demonstrates the versatility of these compounds in forming new heterocyclic derivatives (Elneairy, 2010).

Antimicrobial Activity

Studies on pyrimidine derivatives, such as 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, have shown antimicrobial properties and potential for further pharmaceutical research (Rathod & Solanki, 2018).

Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[3,4-b]pyridine Derivatives

Research on the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives has contributed to the development of new compounds with potential pharmacological applications (Harb, Abbas & Mostafa, 2005).

Synthesis of Novel Pyrazolopyrimidines Derivatives

A series of novel pyrazolopyrimidines derivatives have been synthesized, showing potential as anticancer and anti-5-lipoxygenase agents. These findings contribute to the exploration of new therapeutic agents (Rahmouni et al., 2016).

Properties

IUPAC Name

2-[4-(2-methylpyrazol-3-yl)pyrimidin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-14-8(3-5-12-14)7-2-4-11-10(13-7)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEISHYBLRUKYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC(=NC=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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